molecular formula C16H13Cl2NO4 B1679953 Quinfamide CAS No. 62265-68-3

Quinfamide

Numéro de catalogue: B1679953
Numéro CAS: 62265-68-3
Poids moléculaire: 354.2 g/mol
Clé InChI: SBJGFIXQRZOVTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Le Quinfamide subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de dichloroacétyle et le chlorure de 2-furoyle. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du this compound avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en immobilisant les trophozoïtes d'Entamoeba histolytica, le parasite responsable de l'amibiase. Cette immobilisation se produit de manière intraluminale, c'est-à-dire dans la lumière des intestins. Le composé atteint sa concentration maximale dans le sang environ 7 heures après l'administration .

Applications De Recherche Scientifique

Efficacy in Clinical Studies

  • Comparative Efficacy Against Intestinal Amoebiasis :
    • A study comparing quinfamide to etofamide involved 110 patients, showing a global healing rate of 87% for this compound compared to 76.8% for etofamide, indicating a statistically significant therapeutic advantage for this compound (p = 0.0696) .
    • Another study demonstrated that this compound administered at a dose of 300 mg effectively treated E. histolytica infections, with an efficacy rate of 84.16% in clearing the parasite from fecal samples .
  • Activity Against Entamoeba criceti :
    • Research indicated that this compound has an ED50 (effective dose for 50% of the population) of 0.25 mg/kg/day , outperforming several commercially available amoebicides . This study also highlighted its prophylactic potential, protecting hamsters from reinfection.

Safety Profile

This compound has been noted for its low toxicity across various animal studies:

  • In rodent studies, doses as high as 10 g/kg did not produce adverse effects .
  • Long-term administration in monkeys (up to 500 mg/kg for 37 days ) showed no pharmacological aberrations or significant changes in hematological parameters .
  • Clinical observations reported minimal side effects such as headaches and nausea, which were generally mild .

Case Study 1: Efficacy in Adults

  • A cohort study involving 568 patients with confirmed E. histolytica infections showed that after administering a single dose of this compound, 186 patients (84.16%) tested negative for the parasite within three weeks .

Case Study 2: Comparative Study with Mebendazole

  • A double-blind study assessed the combination therapy of this compound and mebendazole for treating intestinal helminthiasis alongside amoebiasis in a Mexican population, indicating promising results that warrant further exploration into combination therapies .

Mécanisme D'action

Quinfamide exerts its effects by immobilizing the trophozoites of Entamoeba histolytica, the parasite responsible for amoebiasis. This immobilization occurs intraluminally, meaning within the lumen of the intestines. The compound reaches its maximum concentration in the blood approximately 7 hours after administration .

Comparaison Avec Des Composés Similaires

Le Quinfamide est unique parmi les agents antiparasitaires en raison de sa fonction dichloroacétamide. Les composés similaires comprennent :

Comparé à ces composés, le this compound est reconnu pour son efficacité thérapeutique élevée et sa faible toxicité, ce qui en fait un choix privilégié pour le traitement de l'amibiase et de l'helminthiase .

Activité Biologique

Quinfamide is a synthetic compound classified as an intraluminal amebicide, primarily used for the treatment of intestinal amebiasis caused by Entamoeba histolytica. Its unique pharmacological profile, characterized by high therapeutic efficacy and low toxicity, makes it a significant alternative to traditional treatments. This article examines the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, pharmacokinetics, and comparative effectiveness against other amebicides.

This compound operates by immobilizing the trophozoites of E. histolytica within the intestinal lumen. This immobilization prevents the parasite from proliferating and facilitates its elimination from the host's system. The compound reaches peak plasma concentrations approximately 7 hours post-administration, allowing for effective therapeutic action .

Efficacy in Clinical Studies

Clinical evaluations have demonstrated this compound's efficacy in treating intestinal amebiasis. A notable study involved 568 participants diagnosed with sub-acute or chronic intestinal amebiasis. Following a single dose of 300 mg of this compound:

  • Results :
    • 221 participants (38.9%) tested positive for E. histolytica.
    • Post-treatment coproparasitoscopic examinations revealed that 186 participants (84.16%) became negative for the parasite.
    • The cure index ranged from 77.8% to 100%, indicating high effectiveness .

This single-dose regimen also showed comparable results to traditional multi-dose treatments, reducing patient burden and enhancing compliance due to minimal side effects.

Comparative Effectiveness

This compound has been compared to several other amebicides in various studies:

Amebicide Efficacy (ED50) Notes
This compound0.9 mg/kgMore effective than diloxanide furoate and teclozan .
Diloxanide furoate~1.35 mg/kgLess effective than this compound .
Teclozan~1.35 mg/kgComparable but less effective than this compound .
Etofamide~1.35 mg/kgThis compound is approximately 1.5 times more active .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution:

  • Peak Concentration : Achieved within 7 hours post-administration.
  • Urinary Excretion : Approximately 84% of the administered dose is excreted in urine when given intravenously, compared to 48% after oral administration.
  • Tissue Concentrations : Generally low, minimizing potential side effects .

Safety Profile

This compound has demonstrated a favorable safety profile across multiple studies:

  • Side Effects : Minimal side effects were reported, with headache and nausea being the most common but not severe.
  • Toxicity Studies : In animal models, no significant toxicity was observed even at high doses (10 g/kg) in mice and hamsters, nor in postmortem examinations of treated dogs and monkeys .

Case Studies

In addition to controlled clinical trials, several case studies have highlighted the practical application of this compound in treating intestinal amebiasis:

  • A study on children receiving this compound every three to six months showed a significant reduction in E. histolytica cysts, supporting its use as a chemoprophylactic agent .
  • Follow-up analyses confirmed that patients treated with this compound maintained negative results for E. histolytica over extended periods.

Propriétés

IUPAC Name

[1-(2,2-dichloroacetyl)-3,4-dihydro-2H-quinolin-6-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c17-14(18)15(20)19-7-1-3-10-9-11(5-6-12(10)19)23-16(21)13-4-2-8-22-13/h2,4-6,8-9,14H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJGFIXQRZOVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OC(=O)C3=CC=CO3)N(C1)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211320
Record name Quinfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62265-68-3
Record name Quinfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62265-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinfamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062265683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12780
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1ZB1046R1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinfamide
Reactant of Route 2
Reactant of Route 2
Quinfamide
Reactant of Route 3
Quinfamide
Reactant of Route 4
Quinfamide
Reactant of Route 5
Quinfamide
Reactant of Route 6
Quinfamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.